Cas no 361167-47-7 (N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide)

N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
- Benzamide, N-[4-(2,5-dimethylphenyl)-2-thiazolyl]-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]-
- 361167-47-7
- N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
- SR-01000442262-1
- F0440-0220
- AB00137349-02
- SR-01000442262
- N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
- N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide
- AKOS024577671
- Oprea1_009308
-
- インチ: 1S/C25H29N3O3S2/c1-16-5-6-19(4)22(12-16)23-15-32-25(26-23)27-24(29)20-7-9-21(10-8-20)33(30,31)28-13-17(2)11-18(3)14-28/h5-10,12,15,17-18H,11,13-14H2,1-4H3,(H,26,27,29)
- InChIKey: HXRRBNJFZGWBKS-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NC(C2=CC(C)=CC=C2C)=CS1)(=O)C1=CC=C(S(N2CC(C)CC(C)C2)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 483.16503414g/mol
- どういたいしつりょう: 483.16503414g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 5
- 複雑さ: 768
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.4
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- 密度みつど: 1.258±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 6.57±0.50(Predicted)
N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0440-0220-40mg |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |
361167-47-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0440-0220-5mg |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |
361167-47-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0440-0220-20mg |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |
361167-47-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0440-0220-2μmol |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |
361167-47-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0440-0220-75mg |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |
361167-47-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0440-0220-1mg |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |
361167-47-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0440-0220-5μmol |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |
361167-47-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0440-0220-10μmol |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |
361167-47-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0440-0220-4mg |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |
361167-47-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0440-0220-30mg |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide |
361167-47-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamideに関する追加情報
Exploring the Chemical and Biological Properties of N-4-(2,5-Dimethylphenyl)-1,3-Thiazol-2-Yl-4-(3,5-Dimethylpiperidin-1-Yl)Sulfonylbenzamide (CAS No 361167-47-7)
The compound N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide, identified by the CAS registry number 361167-47-7, is a complex organic molecule with significant potential in various chemical and biological applications. This compound is characterized by its intricate structure, which includes a thiazole ring system and a sulfonyl group. The presence of these functional groups suggests that the molecule may exhibit unique chemical reactivity and biological activity.
Recent studies have highlighted the importance of thiazole-containing compounds in drug discovery. The thiazole ring in this compound is known to contribute to its stability and ability to interact with biological targets. Additionally, the sulfonyl group is often associated with enhanced solubility and bioavailability. These features make N-4-(2,5-dimethylphenyl)-1,3-thiazol-2-Yl derivatives promising candidates for therapeutic applications.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Researchers have developed efficient synthetic routes to produce this compound in high yield. The use of advanced catalysts and optimized reaction conditions has significantly improved the overall process. These advancements are crucial for scaling up production to meet the demands of preclinical studies.
In terms of biological activity, this compound has shown potential as an inhibitor of certain enzymes involved in disease pathways. For instance, recent studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The selectivity of this compound for specific HDAC isoforms makes it a valuable tool for further research into targeted therapies.
Moreover, the presence of methyl groups on both the phenyl ring and the piperidine moiety suggests that this compound may exhibit favorable pharmacokinetic properties. These groups can influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical factors in drug development. Preliminary pharmacokinetic studies have indicated that this compound has moderate bioavailability and acceptable clearance rates.
Environmental impact assessments are also essential when considering the large-scale production and use of this compound. Researchers have evaluated its degradation pathways under various environmental conditions. The results suggest that this compound undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments.
In conclusion, N-4-(2,5-dimethylphenyl)-1,3-thiazol-containing compounds like CAS No 361167-47 represent a promising class of molecules with diverse applications in pharmaceuticals and related fields. Continued research into their chemical properties and biological activities will undoubtedly uncover new opportunities for their use in medicine.
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